Product packaging for hemoglobin Owari(Cat. No.:CAS No. 102641-39-4)

hemoglobin Owari

Cat. No.: B1165967
CAS No.: 102641-39-4
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin Owari is a purified hemoglobin variant supplied for research use only. Hemoglobin is the primary oxygen-transporting metalloprotein in red blood cells, composed of a tetramer of two α- and two β-globin subunits, each associated with a heme group containing an iron ion (Fe²⁺) . The specific mutation characterizing the Owari variant alters the protein's structure, which can be leveraged in biochemical research to study the structure-function relationship of ligand binding and allosteric regulation. This protein exhibits cooperative oxygen binding, a phenomenon explained by its transition from a low-affinity tense (T) state to a high-affinity relaxed (R) state upon initial oxygen binding . Researchers can use this compound to investigate how natural mutations impact this allosteric equilibrium and oxygen-binding affinity (P50) . Potential research applications include studying abnormal oxygen transport kinetics, protein stability under various conditions, and as a model system in the development of hemoglobin-based oxygen carriers (HBOCs) . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for use in diagnostic procedures, drug administration, or any other clinical or personal applications.

Properties

CAS No.

102641-39-4

Molecular Formula

C6H15NO

Synonyms

hemoglobin Owari

Origin of Product

United States

Molecular Genetics and Biosynthesis of Hemoglobin Owari

Genomic Localization and Structural Organization of Globin Gene Clusters (HBA1, HBA2)

The alpha-globin gene cluster, which includes the HBA1 and HBA2 genes encoding the alpha-globin chains, is located on the short arm of chromosome 16 at band 16p13.3. actaoncologicaturcica.comanuariohde.com This cluster spans approximately 30 kilobases and contains several loci, arranged typically in the order 5'- zeta - pseudozeta - mu - pseudoalpha-1 - alpha-2 - alpha-1 - theta - 3', relative to the telomere. anuariohde.comgenecards.orggenecards.orgmaayanlab.cloudharvard.edu The HBA2 and HBA1 genes are the primary functional alpha-globin genes expressed in adults. actaoncologicaturcica.comgenecards.orggenecards.orgmaayanlab.cloudharvard.edu While their coding sequences are identical, they exhibit slight differences in their 5' untranslated regions and introns, and significant differences in their 3' untranslated regions. genecards.orggenecards.orgmaayanlab.cloud Upstream of the alpha-globin genes, approximately 25–65 kb away, lie highly conserved non-coding elements known as multispecies conserved sequences (MCS-R1 to MCS-R4). anuariohde.com These correspond to erythroid-specific DNase I hypersensitive sites (HS-48, HS-40, HS-33, HS-10) and are crucial for regulating the expression of the downstream globin genes. anuariohde.com MCS-R2, also known as HS-40, is considered a particularly important distal regulatory element for alpha-globin expression. anuariohde.com

Precise Identification and Nomenclature of the Hemoglobin Owari Genetic Mutation: α121 (H4) Val→Met (GTG>ATG)

This compound is defined by a specific point mutation in an alpha-globin gene. This mutation results in the substitution of the amino acid Valine (Val) with Methionine (Met) at position 121 in the alpha-globin chain. ithanet.eunih.govbu.edu This position corresponds to the H4 helical position within the globin chain structure. ithanet.eunih.gov At the nucleotide level, this mutation involves a transversion from Guanine (G) to Adenine (A) in the codon at this position, changing the codon from GTG (for Valine) to ATG (for Methionine). ithanet.eubu.edu According to HGVS nomenclature, this mutation in the HBA1 gene is denoted as HBA1:c.364G>A. ithanet.eu this compound has been described as a hemoglobin variant with a neutral-to-neutral amino acid substitution. nih.gov

The mutation details are summarized in the table below:

Hemoglobin VariantAlpha-Globin Position (Helical Position)Amino Acid ChangeNucleotide ChangeHGVS Nomenclature (HBA1)
This compound121 (H4)Val → MetGTG > ATGc.364G>A

Transcriptional Regulation and Translational Mechanisms of Alpha-Globin Chain Synthesis in the Presence of the Owari Mutation

Post-Translational Assembly of this compound Tetramers

Following translation, the newly synthesized alpha-globin chains, including the variant alpha-Owari chain, undergo post-translational events, most notably the binding of heme. Heme, an iron-containing protoporphyrin IX molecule, rapidly binds to the globin subunit, either during or shortly after translation. harvard.edunih.govtaylorandfrancis.com The assembly of the functional hemoglobin tetramer (α2β2) involves the formation of alpha-beta dimers, which is facilitated by electrostatic interactions between positively charged alpha-subunits and negatively charged beta-subunits. nih.gov Two such alpha-beta dimers then combine to form the complete alpha2beta2 tetramer. nih.govutah.eduwikipedia.org In the case of this compound, the mutated alpha-Owari chain assembles with normal beta-globin chains to form the this compound tetramer (αOwariβ2). The provided search results describe the general process of hemoglobin assembly and the importance of subunit interactions nih.govwikipedia.org, but specific details or research findings on how the Valine to Methionine substitution at alpha 121 in the alpha-Owari chain might affect the efficiency, kinetics, or stability of alpha-beta dimer formation or subsequent tetramer assembly are not present. This compound has been reported to show normal functional properties nih.gov.

Analysis of Allelic Frequencies and Population Distribution of the this compound Mutation

Information regarding the comprehensive allelic frequencies and widespread population distribution of the this compound mutation appears limited in the provided search results. This compound was initially reported in seven individuals of Japanese descent. nih.gov One source also lists the mutation as being found on one chromosome allele. bu.edu While studies on the prevalence of various hemoglobin variants and thalassemia syndromes exist across different global populations cincinnatichildrens.orgmhmedical.comnih.gov, specific large-scale studies detailing the prevalence and distribution of the this compound variant itself were not found within the search results. This suggests that this compound may be a relatively rare hemoglobin variant, with its known occurrences potentially concentrated in specific populations or families where it has been identified through hemoglobinopathy screening or diagnostic investigations.

Structural Biology of Hemoglobin Owari

Primary Amino Acid Sequence Alteration and its Predicted Physicochemical Consequences

Hemoglobin Owari is defined by a single point mutation in the alpha-globin gene, leading to the substitution of a valine (Val) residue with a methionine (Met) residue at position 121. tandfonline.comtandfonline.comnih.gov This specific alteration is denoted as α121(H4)Val→Met. tandfonline.comtandfonline.comnih.gov This substitution represents a change from one neutral, nonpolar amino acid to another. tandfonline.comtandfonline.com

Amino AcidAbbreviationPositionOriginal/SubstitutedSide Chain Property
ValineValα121OriginalNonpolar, Aliphatic
MethionineMetα121SubstitutedNonpolar, Sulfur-containing

Computational Modeling and Prediction of Secondary and Tertiary Structural Changes Induced by the Mutation

While specific computational modeling studies on this compound are not extensively documented in the literature, predictions can be made based on the nature and location of the amino acid substitution. The α121 residue is situated within the H helix of the alpha-globin chain. tandfonline.comtandfonline.comnih.gov Given that both valine and methionine are competent helix-forming residues, the substitution is not predicted to disrupt the secondary structure of the H helix.

Regarding the tertiary structure, the replacement of the smaller valine with the bulkier methionine side chain on the protein's surface is not expected to induce major conformational changes. tandfonline.com The flexibility of the methionine side chain may allow it to adopt a conformation that minimizes steric hindrance with neighboring residues. Any potential minor adjustments in the local protein fold are unlikely to propagate to functionally critical regions, such as the heme pocket or the subunit interfaces, which is consistent with the observation of normal function. tandfonline.com

Heme-Globin Interactions and Microenvironmental Perturbations within the Mutant Protein

The heme group is nestled within a hydrophobic pocket of each globin chain, and its interaction with the surrounding amino acid residues is vital for oxygen binding and release. The α121 position is located on the surface of the molecule, distant from the heme pocket. tandfonline.com Consequently, the Val→Met substitution in this compound does not directly alter the microenvironment of the heme group. There are no predicted perturbations to the critical interactions between the heme iron, the proximal and distal histidines, and other residues lining the heme pocket. This is consistent with the experimental observation that this compound has normal oxygen-binding properties. tandfonline.comnih.gov

Conformational Dynamics and Allosteric Transitions in this compound

The allosteric transition between the low-affinity T (tense) state and the high-affinity R (relaxed) state is fundamental to hemoglobin's cooperative oxygen binding. This transition involves significant conformational changes at the subunit interfaces. As the α121 residue is not located in these allosterically sensitive regions, the Val→Met substitution in this compound is not expected to significantly impact the conformational dynamics and allosteric transitions of the molecule. tandfonline.com The normal Bohr effect and oxygen affinity observed in this compound strongly suggest that the equilibrium between the T and R states, and the structural pathway of the transition, remain unaltered. tandfonline.comnih.gov

Biochemical and Functional Characterization of Hemoglobin Owari

Mechanisms of Oxygen Transport and Binding Kinetics

The fundamental role of hemoglobin is the transport of oxygen from the lungs to the peripheral tissues, a process governed by its oxygen binding affinity and cooperativity.

Hemoglobin Owari, in line with normal hemoglobin, demonstrates a sigmoidal oxygen-binding curve, which is a hallmark of cooperative binding. This cooperativity means that the binding of an oxygen molecule to one of the four heme groups in the hemoglobin tetramer increases the oxygen affinity of the remaining heme groups doctorabad.comnih.govaklectures.com. The oxygen affinity of a hemoglobin molecule with three bound oxygen molecules is approximately 300 times greater than that of a completely deoxygenated hemoglobin molecule doctorabad.com.

This cooperative behavior arises from a transition in the quaternary structure of the hemoglobin molecule. Deoxygenated hemoglobin exists in a "tense" (T) state, which has a lower affinity for oxygen csun.edu. Upon the binding of an oxygen molecule, the hemoglobin tetramer undergoes a conformational change to the "relaxed" (R) state, which exhibits a higher affinity for oxygen csun.eduyoutube.com. This allosteric transition ensures efficient oxygen uptake in the high oxygen partial pressure environment of the lungs and effective oxygen release in the lower partial pressure environment of the tissues.

Key Parameters of Oxygen Binding to Hemoglobin

ParameterDescriptionSignificance
P50The partial pressure of oxygen at which hemoglobin is 50% saturated.A lower P50 indicates higher oxygen affinity, while a higher P50 indicates lower oxygen affinity.
Hill Coefficient (n)A measure of the degree of cooperativity in ligand binding.For normal hemoglobin, n is approximately 2.8, indicating positive cooperativity. An n value of 1 would indicate no cooperativity.

The oxygen-binding affinity of this compound is modulated by physiological allosteric effectors in the same manner as normal hemoglobin. These effectors, which include 2,3-bisphosphoglycerate (2,3-BPG), pH (protons), and carbon dioxide, play a crucial role in regulating oxygen delivery.

2,3-Bisphosphoglycerate (2,3-BPG): This organic phosphate is present in red blood cells and binds to the central cavity of deoxygenated hemoglobin, stabilizing the T-state nih.govyoutube.com. This stabilization reduces hemoglobin's affinity for oxygen, facilitating its release to the tissues nih.govrichmond.edu.

pH (Bohr Effect): A decrease in pH (an increase in proton concentration), as occurs in metabolically active tissues, also stabilizes the T-state of hemoglobin youtube.comlibretexts.org. This leads to a decrease in oxygen affinity and enhanced oxygen unloading, a phenomenon known as the Bohr effect mcmaster.ca.

Carbon Dioxide: Carbon dioxide can bind to the N-terminal amino groups of the globin chains to form carbaminohemoglobin youtube.comstudy.com. This reaction also stabilizes the T-state and reduces oxygen affinity, further promoting oxygen release in the tissues where carbon dioxide levels are elevated youtube.comlibretexts.org.

Effects of Allosteric Effectors on Hemoglobin's Oxygen Affinity

Allosteric EffectorEffect on Oxygen AffinityMechanism
Increased 2,3-BPGDecreasesStabilizes the T-state
Decreased pH (Increased H+)DecreasesStabilizes the T-state (Bohr Effect)
Increased Carbon DioxideDecreasesForms carbaminohemoglobin, stabilizing the T-state

Molecular Stability and Unfolding Dynamics of the Variant Hemoglobin

Studies on this compound have not indicated any unusual instability nih.gov. The stability of the hemoglobin molecule is crucial for its function and the prevention of premature degradation. The unfolding of hemoglobin, a process that can be induced by factors such as heat or chemical denaturants, typically follows a multi-state process, often involving a meta-stable intermediate state between the native and unfolded conformations nih.gov. The stability of the hemoglobin tetramer is influenced by the interactions between its subunits and the binding of the heme group within its hydrophobic pocket.

Intramolecular Redox Chemistry and Susceptibility to Oxidative Damage

This compound is presumed to have a normal susceptibility to oxidative damage, similar to Hemoglobin A. The iron atom in the heme group of hemoglobin is in the ferrous (Fe2+) state, which is necessary for reversible oxygen binding. This iron can undergo auto-oxidation to the ferric (Fe3+) state, forming methemoglobin, which is incapable of binding oxygen researchgate.netmdpi.com. This process generates superoxide (B77818) radicals and can initiate a cascade of oxidative reactions nih.govjpp.krakow.plnih.gov. Red blood cells possess enzymatic systems to reduce methemoglobin back to its functional ferrous state. Under conditions of significant oxidative stress, further oxidation can lead to the formation of highly reactive ferryl hemoglobin (Fe4+) mdpi.com.

Interactions with Endogenous Scavenging Systems (e.g., Haptoglobin, Hemopexin)

When red blood cells lyse (hemolysis), hemoglobin is released into the plasma. Free hemoglobin can be toxic due to its oxidative reactivity. The body has endogenous scavenging systems to clear cell-free hemoglobin. This compound is expected to interact with these systems in a normal fashion.

Haptoglobin: This plasma protein binds with high affinity to the αβ dimers of hemoglobin, forming a stable complex nih.gov. This complex is then cleared from the circulation primarily by macrophages via the CD163 receptor researchgate.net.

Hemopexin: If the haptoglobin system is overwhelmed, hemoglobin can release its heme groups. Hemopexin is a plasma glycoprotein that binds to free heme with very high affinity, preventing its toxic effects and transporting it to the liver for catabolism researchgate.netnih.gov.

Molecular Mechanisms of Nitric Oxide (NO) Metabolism and Interaction with this compound

The interaction between hemoglobin and nitric oxide (NO), a critical signaling molecule in the vasculature, is a complex aspect of hemoglobin function. This compound is expected to exhibit the same interactions with NO as normal hemoglobin.

Deoxyhemoglobin can bind NO at the heme iron, forming nitrosylhemoglobin nih.govresearchgate.net. Furthermore, under oxygenated conditions, hemoglobin can facilitate the conversion of NO to nitrate, a reaction that can modulate NO bioavailability richmond.edu. Another significant interaction involves the S-nitrosylation of a conserved cysteine residue on the β-globin chain (βCys93) to form S-nitrosohemoglobin (SNO-Hb) nih.gov. This modification is thought to play a role in oxygen-dependent regulation of blood flow by transporting and releasing NO bioactivity nih.govnih.gov. The allosteric state of the hemoglobin molecule influences these reactions with NO nih.gov.

Pathophysiological Mechanisms Associated with Hemoglobin Owari

Molecular Basis of Globin Chain Imbalance in Alpha-Globin Variants (General Concepts and Specific Applicability to Owari)

Hemoglobin formation requires a balanced synthesis of alpha and beta globin chains, which then assemble into stable tetramers (α2β2) wikipedia.org. Alpha-globin variants, such as Hemoglobin Owari, involve a structural alteration in the alpha-globin chain due to a mutation in the alpha-globin gene (HBA1 or HBA2) dynamed.comresearchgate.net. While this compound involves a neutral amino acid substitution (Valine to Methionine at position 121) nih.govtandfonline.com, the location and nature of the substitution can potentially influence the folding, stability, and interaction of the variant alpha-globin chain with its beta-globin partner.

In general, an imbalance in globin chain synthesis, where the production of one type of globin chain is reduced or the stability of a variant chain is compromised, can lead to an excess of the partner chain mhmedical.com. For alpha-globin variants, this could theoretically lead to an excess of beta-globin chains. These excess, unpaired globin chains are often unstable and can precipitate within the red blood cell precursors and mature erythrocytes dynamed.commhmedical.com.

Mechanisms of Formation and Accumulation of Unstable Globin Species or Hemoglobin Aggregates

Unstable hemoglobin variants are prone to denaturation and precipitation within red blood cells dynamed.commhmedical.com. This instability can arise from amino acid substitutions that disrupt critical interactions maintaining the hemoglobin molecule's structure, such as those within the heme pocket or between globin subunits dynamed.commhmedical.com. When hemoglobin becomes unstable, it can lose its heme group, and the free globin chains can aggregate dynamed.commhmedical.com. These aggregates, known as Heinz bodies, are often found attached to the red blood cell membrane dynamed.commhmedical.com.

While this compound was initially described as having normal functional properties and the initial report did not mention Heinz bodies nih.govtandfonline.com, the potential for instability and aggregation in hemoglobin variants is a spectrum. Even a seemingly neutral substitution could, in some cases, subtly affect the protein's dynamics or create localized areas of instability that become significant under conditions of oxidative stress or cellular aging. The formation of Heinz bodies impairs the deformability of red blood cells, making it difficult for them to pass through narrow capillaries, particularly in the spleen dynamed.commhmedical.com. The spleen attempts to remove these inclusions, a process called "pitting," which can lead to a loss of red blood cell membrane and ultimately premature destruction of the red blood cells (hemolysis) dynamed.commhmedical.com.

Given the initial findings, it is less likely that this compound is a highly unstable variant leading to significant Heinz body formation under normal conditions. However, further detailed studies on the molecular stability of the this compound tetramer and its behavior under various cellular conditions would be necessary to definitively rule out any propensity for aggregation.

Intracellular Mechanisms of Oxidative Stress and Cellular Damage Induced by Abnormal Hemoglobin

Red blood cells are constantly exposed to oxygen and reactive oxygen species (ROS) due to their primary function of oxygen transport mdpi.combiomolther.org. Hemoglobin itself can undergo autoxidation, producing superoxide (B77818) and methemoglobin biomolther.orgnih.govfrontiersin.org. While red blood cells possess an extensive antioxidant system to counteract oxidative stress, abnormal hemoglobin variants can exacerbate this stress biomolther.orgnih.gov.

Unstable hemoglobin variants can contribute to oxidative stress through several mechanisms. The precipitation of unstable globin chains or hemoglobin aggregates can disrupt the intracellular environment and impair the function of antioxidant enzymes nih.gov. Furthermore, free heme released from unstable hemoglobin is highly pro-oxidant and can catalyze the formation of reactive oxygen species through Fenton chemistry, leading to oxidative damage to lipids, proteins, and DNA within the red blood cell biomolther.orgnih.govfrontiersin.orgfrontiersin.org. This oxidative damage can compromise the integrity of the red blood cell membrane, leading to increased fragility and premature hemolysis nih.govnih.gov.

Although this compound was reported to have normal functional properties, including presumably normal oxygen binding nih.govtandfonline.com, the long-term cellular consequences of the Val121Met substitution on the susceptibility of the alpha-globin chain or the entire tetramer to oxidative modifications are not explicitly detailed in the provided search results. It is possible that even a functionally normal variant could subtly alter the redox state of the hemoglobin molecule or its interaction with the cellular antioxidant machinery, potentially contributing to oxidative stress over the lifespan of the red blood cell. Research specifically investigating the oxidative stability of this compound would be required to confirm or deny this potential mechanism.

Perturbations in Erythroid Maturation and Homeostasis at the Molecular Level

Erythropoiesis is the complex process of red blood cell production, involving the differentiation and maturation of hematopoietic stem cells in the bone marrow clevelandclinic.orgwikipedia.org. Hemoglobin synthesis is a critical event during erythroid maturation, with increasing expression of hemoglobin as the cell develops wikipedia.orgnih.gov. This process involves the coordinated synthesis of alpha and beta globin chains and the insertion of heme clevelandclinic.org. Chaperone proteins, such as alpha hemoglobin stabilizing protein (AHSP) for alpha-globin and heat shock protein 90 (hsp90) for beta and gamma globins, play important roles in stabilizing immature globin chains and facilitating hemoglobin assembly clevelandclinic.org.

Severe globin chain imbalance or the presence of highly unstable hemoglobin variants can perturb erythroid maturation. The accumulation of excess or misfolded globin chains can be toxic to erythroid precursors, leading to ineffective erythropoiesis, where red blood cells are destroyed in the bone marrow before reaching circulation mhmedical.com. This can result in anemia, despite increased red blood cell production redcrossblood.org.

Given that this compound was found in circulating red blood cells at a significant proportion (12.7-19.0%) nih.govtandfonline.com, it suggests that the variant alpha-globin chain is successfully incorporated into hemoglobin tetramers and that erythroid maturation is not severely impaired in affected individuals under normal circumstances. However, the possibility of subtle effects on erythroid homeostasis, such as altered differentiation kinetics or increased apoptosis of a subset of erythroid precursors, cannot be entirely excluded without specific studies on erythropoiesis in the presence of this compound. The initial report of normal functional properties might suggest minimal impact on this process, but the long-term effects or effects under stress conditions remain to be fully elucidated.

Role of the Variant in Modulating Red Blood Cell Functionality beyond Oxygen Transport

While the primary function of hemoglobin is oxygen transport, red blood cells and hemoglobin are increasingly recognized to have roles beyond this, including involvement in carbon dioxide transport and modulation of blood flow wikipedia.orgblood.co.uknih.govfloridahealth.gov. Hemoglobin participates in carbon dioxide transport by binding to it, forming carbaminohemoglobin wikipedia.org. Red blood cells also play a role in regulating blood flow by releasing signaling molecules like ATP and nitric oxide (NO) in response to low oxygen levels nih.gov.

The effect of hemoglobin variants on these additional functions can vary. Some variants may alter the binding affinity for carbon dioxide, while others might affect the interaction of hemoglobin with enzymes involved in NO metabolism within the red blood cell wikipedia.orgfrontiersin.org. Changes in red blood cell deformability, often caused by the presence of unstable hemoglobin or aggregates, can also impact blood flow and tissue perfusion jumedicine.comnih.gov.

The initial study on this compound reported normal functional properties nih.govtandfonline.com, which likely includes normal oxygen binding. However, the impact of the Val121Met substitution on other functions of hemoglobin or the red blood cell has not been specifically detailed in the provided information. While a neutral substitution might be expected to have minimal impact on these functions, it is a complex interplay of protein structure and cellular environment. Further research would be needed to determine if this compound influences carbon dioxide transport, NO metabolism, red blood cell deformability, or other functions beyond oxygen carriage.

Advanced Research Methodologies for Hemoglobin Owari Analysis

Genetic Analysis Techniques for Mutation Detection

Genetic analysis plays a crucial role in identifying the specific DNA mutation responsible for hemoglobin variants like Hemoglobin Owari. A range of PCR-based, hybridization, melting analysis, and sequencing techniques are utilized for this purpose.

Polymerase Chain Reaction (PCR)-Based Approaches (e.g., Gap-PCR, Allele-Specific PCR, Real-time PCR)

Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific DNA sequences, making it possible to detect rare mutations or analyze limited DNA samples wikipedia.orgnih.gov. Various PCR-based approaches are adapted for hemoglobin variant analysis.

Gap-PCR: This method is particularly useful for detecting known deletion mutations in globin genes. It utilizes primers that flank the deleted region, resulting in a smaller or absent PCR product if the deletion is present wikipedia.org. While primarily used for common thalassemia deletions, the principle can be applied to detect deletions causing hemoglobin variants if the breakpoints are known wikipedia.org.

Allele-Specific PCR: This technique employs primers designed to specifically amplify either the normal or the mutant allele. By using different primer sets, the presence of a specific point mutation can be determined based on which primers result in amplification nih.gov. This approach can be designed to target the specific nucleotide change associated with this compound if the mutation is known.

Real-time PCR (qPCR): This method allows for the monitoring of DNA amplification in real-time and can be used for quantitative analysis or for detecting mutations based on melting curve analysis of the amplified product wikipedia.org. Real-time PCR can be adapted for allele-specific amplification or combined with High-Resolution Melting (HRM) for variant screening.

PCR-based methods are widely used due to their speed and relatively low cost for targeted mutation detection nih.gov. Almost all hemoglobinopathies can be detected with current PCR-based assays, with the exception of a few rare deletions.

Hybridization-Based Assays (e.g., DNA Reverse Dot Blot Hybridization)

Hybridization-based assays rely on the principle of complementary DNA strands binding to each other. DNA Reverse Dot Blot (RDB) Hybridization is a common method used for the simultaneous detection of multiple known mutations. In this technique, probes specific to various normal and mutant alleles are immobilized on a membrane or strip. Amplified patient DNA is then hybridized to these probes. The presence of a mutation is indicated by the binding of the patient's DNA to the corresponding mutant probe. This method can be configured to include probes for the this compound mutation, allowing for its identification alongside other common variants and thalassemia mutations.

High-Resolution Melting (HRM) Analysis

High-Resolution Melting (HRM) analysis is a post-PCR technique used to detect variations in DNA sequences based on their melting characteristics. After PCR amplification, the DNA is slowly heated, and the dissociation of the double-stranded DNA into single strands is monitored using a fluorescent dye. Even single nucleotide changes can alter the melting temperature and curve shape, allowing for the differentiation of genotypes. HRM analysis has been successfully applied to screen for and discriminate among various hemoglobin variants. Specifically, HRM analysis has been found to be a good tool for identifying alpha globin gene variants, including this compound (HBA2:c. 364G>A or HBA1). Different hemoglobin variants, including Hb Owari, can be readily and easily identified through the difference in plotted melting curves.

Research findings have demonstrated the effectiveness of HRM in distinguishing different hemoglobin variants. For example, studies have shown that HRM can differentiate between heterozygotes for Hemoglobin S, Hemoglobin C, and Hemoglobin E. In the context of alpha-globin variants, HRM analysis has been successful in detecting and discriminating among uncommon variants.

Nucleic Acid Sequencing Methodologies (e.g., Sanger Sequencing, Next-Generation Sequencing, Third-Generation Sequencing)

DNA sequencing provides the ultimate resolution for identifying genetic mutations by determining the exact nucleotide sequence of a DNA fragment.

Sanger Sequencing: Traditionally, Sanger sequencing has been the gold standard for confirming suspected mutations identified by other methods or for characterizing unknown variants wikipedia.org. It involves the synthesis of new DNA strands using modified nucleotides that terminate the elongation process, allowing for the determination of the sequence. Sanger sequencing is used to sequence the coding regions and introns of globin genes to identify point mutations and small insertions/deletions causing hemoglobin variants and thalassemia.

Next-Generation Sequencing (NGS): NGS technologies have revolutionized genetic analysis by enabling high-throughput sequencing of large DNA regions or even entire genomes. For hemoglobin disorders, targeted NGS panels covering the alpha and beta globin gene clusters can detect a wide range of variants, including single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variants (CNVs). NGS offers advantages in comprehensive analysis and can identify variants missed by traditional methods. While more costly and complex than some PCR-based methods, NGS is increasingly used in complex cases or for large-scale screening.

Third-Generation Sequencing (TGS): TGS, such as that provided by Pacific Biosciences or Oxford Nanopore Technologies, offers longer read lengths compared to NGS. This is particularly advantageous for sequencing regions with high homology or repetitive sequences, which are present in globin gene clusters. TGS can improve the detection of structural variants and complex rearrangements that may be challenging to resolve with shorter NGS reads. TGS has been used to identify rare alpha-globin gene variants.

Sequencing methodologies are essential for definitive identification and characterization of hemoglobin variants, including novel or rare mutations.

Multiplex Ligation-dependent Probe Amplification (MLPA) for Deletion/Duplication Analysis

Multiplex Ligation-dependent Probe Amplification (MLPA) is a semi-quantitative PCR-based technique used to detect relative copy number variations, such as gene deletions or duplications wikipedia.org. MLPA employs probe sets that bind to specific genomic sequences. After hybridization and ligation, these probes are amplified by PCR, and the resulting products are separated and quantified. Changes in peak height relative to control samples indicate deletions or duplications of the targeted sequences. MLPA is particularly valuable for detecting large deletions or duplications in globin gene clusters that are common causes of alpha and beta thalassemia and can also be associated with certain hemoglobin variants wikipedia.org. This technique enhances the molecular diagnosis of conditions caused by copy number variations.

Protein Separation and Characterization Techniques

Analysis of the hemoglobin protein itself is crucial for identifying structural variants and assessing their functional consequences. Various techniques are used to separate different hemoglobin types and characterize their properties.

Techniques such as hemoglobin electrophoresis (at alkaline and acid pH), isoelectric focusing (IEF), and High-Performance Liquid Chromatography (HPLC) are standard methods for separating hemoglobin variants based on their charge and/or size. These methods provide initial identification of abnormal hemoglobin peaks or bands.

More advanced protein characterization techniques, particularly mass spectrometry (MS), are used for definitive identification and structural analysis of hemoglobin variants. Mass spectrometry can determine the precise molecular weight of globin chains, allowing for the detection of amino acid substitutions, insertions, or deletions. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) couple separation techniques with mass analysis, providing high-resolution separation and accurate mass determination of intact globin chains or peptides. Top-down protein analysis using CE-HR-MS can accurately identify hemoglobin variants by analyzing intact proteins. These methods are essential for confirming the presence of a variant and characterizing the specific amino acid change, even for variants that may not be easily separated by conventional electrophoresis or chromatography.

Electrophoretic Separation Methods (e.g., Isoelectric Focusing, Capillary Electrophoresis)

Electrophoretic methods are widely used for the initial screening and separation of hemoglobin variants based on their electrical charge. These techniques involve applying an electric field to a prepared blood sample (hemolysate), causing different hemoglobin types to migrate through a gel or other medium at varying rates metropolisindia.comclevelandclinic.org. The separation is dependent on the net charge of the globin protein, which is determined by its polypeptide chains hematology.org. After electrophoresis, the separated hemoglobin variants appear as distinct bands that can be visualized and analyzed metropolisindia.comclevelandclinic.org.

Isoelectric Focusing (IEF) is an electrophoretic technique that separates hemoglobin species based on their isoelectric point (pI) mdpi.comresearchgate.net. Hemoglobin variants migrate within a pH gradient to the point where their net charge is zero mdpi.com. IEF offers high resolution, producing narrow bands that provide a precise picture of the hemoglobin composition mdpi.com. It is capable of separating major hemoglobins (B146990) like HbA and HbF, as well as common variants such as HbS, HbC, HbD, and HbE mdpi.com. This compound has been detected using isoelectric focusing, where it was found to separate to a position between the Hb A and Hb F bands nih.govtandfonline.com.

Capillary Electrophoresis (CE) is another powerful technique that combines electrophoretic mobility and electro-osmotic flow for excellent separation of hemoglobins mdpi.com. CE systems can provide both qualitative and quantitative analysis of hemoglobin components with good precision and reproducibility nih.gov. CE is quicker than gel IEF and provides real-time results during processing nih.gov. It is used for the detection and diagnosis of thalassemic diseases and carriers nih.gov. CE can separate HbA2 and HbE clearly, unlike some HPLC systems where they may co-elute nih.gov.

Both IEF and CE are considered sensitive and effective methods for screening and identifying hemoglobin variants mdpi.comnih.govnih.gov. They are often used in newborn screening programs for hemoglobinopathies mdpi.comarupconsult.com.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for screening and quantifying hemoglobin fractions hematology.orgmdpi.comnih.gov. Automated cation-exchange HPLC systems provide clear separation and quantification of various hemoglobin types, including HbA, HbA2, HbF, HbS, HbC, Hb Barts, and other variants mdpi.comrrml.romdpi.com. HPLC separates hemoglobin fractions based on their differential interaction with a stationary phase mdpi.com. Hemoglobin variants are detected based on their retention time and peak shape, with each variant having a specific retention time mdpi.com. HPLC is particularly useful for accurate quantification of HbA2 and HbF and is effective in settings where precise quantification is important hematology.org. It generally shows better sensitivity in separating hemoglobin variants compared to some electrophoresis methods mdpi.com. HPLC can provide useful and supplementary information for the identification of most hemoglobin variants testcatalog.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, allowing for the characterization of hemoglobin variants researchgate.netchromatographyonline.com. LC-MS, particularly with electrospray ionization (ESI-MS), can be used to characterize most hemoglobin variants and can assist in narrowing down targets for DNA sequencing analysis researchgate.net. LC-ESI-MS can be used for sequence analysis of hemoglobin using enzyme digests researchgate.net. An LC-HRMS method has been developed that can effectively separate and identify normal and variant Hb subunits, even those with small mass shifts chromatographyonline.com. HPLC-ESI-MS/MS analysis of hemoglobin peptides from tryptic digests can provide extensive sequence coverage of globin chains and detect mutations nih.gov. This approach offers information not available from traditional methods like IEF and HPLC-UV and can determine the amino acid sequence of hemoglobin peptides nih.gov.

Mass Spectrometry for Comprehensive Structural Elucidation

Mass Spectrometry (MS) is a definitive method for directly characterizing the sequences of intact hemoglobin subunits and is increasingly used for the detection and identification of structural hemoglobin variants researchgate.netnih.gov. Native top-down mass spectrometry, using techniques like electrospray ionization (ESI) and Fourier transform ion cyclotron resonance (FTICR) mass spectrometry, can characterize the intact hemoglobin complex, preserving non-covalent interactions between subunits nih.gov. This approach can provide structural information and probe subunit binding interactions nih.gov.

Various MS techniques are applied in hematology for hemoglobin variant detection and identification researchgate.net. ESI-MS can be used to detect abnormal hemoglobin and quantify the content of different components researchgate.net. LC-ESI-MS can provide sequence information through MS/MS analysis of specific protein charge states or fragment ions from enzyme digests researchgate.net. Top-down proteomic analysis by MS is a definitive method for characterizing intact subunit sequences nih.gov. This is particularly valuable as the increasing number of known hemoglobin variants makes unambiguous identification challenging with routine chromatographic assays alone nih.gov.

Biophysical Techniques for Functional Assessment (e.g., Spectrophotometric Analysis of Oxygen Binding Curves)

Biophysical techniques are employed to assess the functional properties of hemoglobin variants, particularly their oxygen-binding characteristics. Spectrophotometric analysis is a key method for evaluating hemoglobin-oxygen equilibrium binding dtic.milbmglabtech.comnih.gov. This technique utilizes the distinct absorbance spectra of oxygenated and deoxygenated hemoglobin to determine oxygen affinity bmglabtech.com. Rapid-scanning spectrophotometry can resolve unique optical transitions during continuous hemoglobin oxygenation dtic.mil.

Oxygen binding curves, which plot the fractional saturation of hemoglobin with oxygen against oxygen partial pressure, are generated using spectrophotometric methods dtic.milunl.edu. These curves provide information about hemoglobin's affinity for oxygen and its cooperativity. Techniques involving enzymatic depletion of oxygen coupled with dual-wavelength spectrophotometry can be used to determine oxygen binding constants nih.gov.

In the case of this compound, studies using functional property assessments have indicated that this variant shows normal functional properties nih.govtandfonline.com.

Structural Determination Approaches (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)

Structural determination approaches, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed three-dimensional information about protein structure. These techniques are fundamental to understanding the relationship between the structure of hemoglobin variants and their function.

X-ray crystallography has been pivotal in formulating theories about the behavior of allosteric proteins like hemoglobin springernature.com. It provides high-resolution atomic structures of proteins crystallized under specific conditions muni.czmsstate.edu. The first three-dimensional structure of liganded hemoglobin (methemoglobin) was solved using X-ray analysis, followed by the structure of the deoxygenated form springernature.com. X-ray analysis confirms the tetrameric nature of hemoglobin, its subunit composition (alpha and beta), and the presence of one oxygen-binding heme group per subunit springernature.com. While providing highly accurate structures, a limitation is the requirement for suitable crystals msstate.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the three-dimensional structures of biological macromolecules, particularly in solution, which can provide information about protein dynamics muni.czmsstate.edu. While historically limited by protein size compared to X-ray crystallography, NMR technology has advanced muni.cz. NMR can detect changes in the solution state of proteins msstate.edu.

While these techniques have been extensively applied to study the structure of normal hemoglobin and various common variants, specific high-resolution structural data for this compound using X-ray crystallography or NMR were not found in the provided search results. However, these methodologies remain the gold standard for detailed structural elucidation of hemoglobin variants when applicable.

Epidemiological and Population Genetic Studies of Hemoglobin Owari

Global Geographic Distribution and Prevalence in Diverse Populations

Hemoglobin Owari has been observed in diverse populations globally, although it is generally considered a rare hemoglobin variant. Studies have reported its presence in specific regions, contributing to our understanding of its geographic distribution.

In Hunan Province, China, an epidemiological survey based on next-generation sequencing identified this compound (α1) as one of the abnormal hemoglobin variants present, with an incidence rate of 7.87% among the detected abnormal variants in the province. besjournal.com This study, which covered 42 districts and counties in 14 cities, provides valuable data on the prevalence of hemoglobin variants in this specific Chinese population. besjournal.com Another study focusing on eastern Guangdong in southern China also identified Hb Owari among 117 types of Hb variants found in a cohort of over 311,000 patients, with a total abnormal Hb variant carrier rate of 0.35% in the tested population. colab.ws this compound has also been detected in Vietnam. hueuni.edu.vn

While comprehensive global prevalence data specifically for this compound is limited due to its rarity compared to more common variants like Hb S, Hb E, or Hb C, its identification in screening programs in different geographic areas highlights its sporadic occurrence worldwide. wikipedia.orgmedscape.com Global epidemiological data on hemoglobin disorders indicate that at least 5.2% of the world population carries a significant variant. nih.gov

Analysis of Population-Specific Allele Frequencies and Carrier Rates

Analyzing population-specific allele frequencies and carrier rates provides a more detailed picture of the genetic landscape of this compound. Due to its rarity, specific allele frequencies for this compound are often reported within the context of broader hemoglobinopathy screening studies.

In the Hunan Province study, while a total abnormal hemoglobin variant carrier rate of 0.49% was reported, the incidence of Hb Owari among these abnormal variants was 7.87%. besjournal.com This suggests that within the spectrum of hemoglobin variants in this region, this compound is one of the more frequently encountered rare types. In a study in Vietnam, Hb Owari (HBA2: c.364G>A) was detected as a missense variant with no significant clinical presentation. hueuni.edu.vn

Understanding these population-specific rates is crucial for genetic counseling and the implementation of targeted screening programs, particularly in regions where consanguineous marriages are common or in populations with known higher incidences of hemoglobin disorders.

Co-Inheritance Patterns with Other Hemoglobin Variants and Thalassemia Mutations

The co-inheritance of this compound with other hemoglobin variants and thalassemia mutations can influence the clinical phenotype and complicate diagnosis. Studies investigating these co-inheritance patterns are important for accurate genetic counseling and patient management.

While specific detailed research findings on the co-inheritance of this compound with a wide range of other variants are limited in the provided search results, the general principles of co-inheritance in hemoglobinopathies apply. The clinical severity of co-inherited conditions can vary. For example, the co-inheritance of alpha-thalassemia can ameliorate the symptoms in individuals with beta-thalassemia/Hb E. nih.gov Conversely, the co-inheritance of triplicated alpha-globin genes can lead to more severe anemia in beta-thalassemia. nih.gov

Studies on other hemoglobin variants, such as Hb D, have shown that co-inheritance with alpha-thalassemia or beta-thalassemia can result in varying levels of anemia and Hb D expression. ircmj.com Given that this compound is an alpha-globin variant besjournal.com, its co-inheritance with beta-thalassemia mutations or other alpha-globin abnormalities could potentially modify the hematological phenotype. Further research specifically on this compound co-inheritance patterns is needed to fully understand these interactions.

Insights into Migration Patterns and Genetic Drift Shaping Variant Distribution

The distribution of hemoglobin variants like this compound is shaped by evolutionary forces, including migration patterns and genetic drift. knmu.edu.uafiveable.meinflibnet.ac.in

Migration, or gene flow, involves the movement of alleles between populations. knmu.edu.uafiveable.me This can introduce new alleles into a population or change the frequencies of existing ones, helping to keep separated populations genetically similar. knmu.edu.ua Genetic drift, on the other hand, is the random fluctuation of allele frequencies from one generation to the next, which is more pronounced in small populations. knmu.edu.uafiveable.melibretexts.org Genetic drift can lead to the loss of genetic variation and the fixation of certain alleles by chance. fiveable.melibretexts.org

The presence of this compound in geographically distinct populations, such as in China and Vietnam, suggests that its distribution has been influenced by historical migration patterns and the movement of people. As populations migrate, they carry their genetic variations with them, potentially establishing these variants in new regions. knmu.edu.uainflibnet.ac.in

Genetic drift can also play a role, particularly if a new population is founded by a small number of individuals, a phenomenon known as the founder effect. knmu.edu.uainflibnet.ac.in In such cases, the allele frequencies in the new population may differ significantly from the original population simply due to random sampling of alleles. knmu.edu.uainflibnet.ac.inlibretexts.org While specific studies detailing the impact of migration and genetic drift on the distribution of this compound were not extensively found in the search results, these fundamental population genetic principles are understood to contribute to the observed patterns of human genetic variation, including the distribution of rare hemoglobin variants. knmu.edu.uafiveable.meinflibnet.ac.in

The increasing prevalence of thalassemia in regions previously considered non-endemic is noted as a consequence of recent massive population migrations. besjournal.com This highlights the dynamic nature of hemoglobin variant distribution due to human movement.

Establishment and Maintenance of Hemoglobin Variant Databases

The establishment and maintenance of comprehensive databases are critical for tracking hemoglobin variants, including rare ones like this compound, and for facilitating research and clinical management.

Databases such as HbVar serve as central repositories for information on hemoglobin variants and thalassemia mutations. cncb.ac.cnpitt.eduresearchgate.net HbVar, for instance, is a relational database that provides extensive information on each variant and mutation, including descriptions, associated pathology, hematological and biochemical effects, ethnic occurrence, and references. cncb.ac.cnresearchgate.net It was initially derived from the syllabi of Dr. Titus Huisman and colleagues and is regularly updated. cncb.ac.cnresearchgate.net

These databases are essential resources for researchers studying the molecular basis, population genetics, and clinical implications of hemoglobin disorders. cncb.ac.cnpitt.edu They also support clinicians in the diagnosis and management of patients by providing access to information on known variants and their characteristics. cncb.ac.cn The inclusion of rare variants like this compound in such databases ensures that information about their existence and properties is accessible to the global scientific and medical community. cncb.ac.cnpitt.edu

The development of new technologies, such as next-generation sequencing, is contributing to the identification of a wider spectrum of hemoglobin variants and thalassemia mutations, further emphasizing the need for robust and continuously updated databases. nih.govresearchgate.net These databases play a vital role in advancing our understanding of the diversity and complexity of hemoglobin disorders worldwide. cncb.ac.cnpitt.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
Hemoglobin13285535
Heme b76021516

Data Tables

While specific extensive data tables solely focused on this compound's prevalence across numerous populations were not available in the search results due to its rarity, the following table summarizes carrier rates of abnormal hemoglobin variants from a study in Hunan Province, China, where this compound was identified.

Abnormal Hemoglobin Variant Incidence among Abnormal Variants (%)
Hb New York 22.83
Hb Hekinan II 13.39
Hb Owari (α1) 7.87
Hb J-Bangkok (β) 5.51
Hb Zengcheng (β) 5.51

Source: Adapted from Epidemiological Survey of Hemoglobinopathies Based on Next-Generation Sequencing Platform in Hunan Province, China. besjournal.com

Comparative Analysis with Other Hemoglobin Variants

Comparison of Molecular Alterations and Their Respective Functional Outcomes

This contrasts sharply with clinically significant variants like Hemoglobin S (HbS) and Hemoglobin C (HbC), which are both beta-globin chain variants. In HbS, glutamic acid, a negatively charged amino acid, is replaced by valine, a nonpolar amino acid, at the sixth position of the beta-globin chain (β6(A3)Glu→Val). This single change dramatically reduces the solubility of deoxygenated hemoglobin, leading to the polymerization of hemoglobin molecules and the characteristic sickling of red blood cells. nih.gov Hemoglobin C results from the substitution of the same glutamic acid at the sixth position of the beta-globin chain with lysine (B10760008), a positively charged amino acid (β6(A3)Glu→Lys). This alteration leads to a mild, chronic hemolytic anemia.

The functional consequences of these molecular alterations are summarized in the table below.

Hemoglobin VariantGlobin ChainMolecular AlterationFunctional Outcome
Hemoglobin Owari Alphaα121(H4)Val→MetFunctionally normal, clinically silent nih.gov
Hemoglobin S Betaβ6(A3)Glu→ValReduced solubility of deoxygenated form, polymerization, and cell sickling nih.gov
Hemoglobin C Betaβ6(A3)Glu→LysMild chronic hemolytic anemia
Hemoglobin A (Normal) Alpha & BetaNormal sequenceNormal oxygen transport and red blood cell function

Comparative Analysis of Detection and Characterization Profiles across Different Analytical Platforms

The detection and characterization of hemoglobin variants rely on various laboratory techniques that exploit differences in their physicochemical properties.

Isoelectric Focusing (IEF): this compound has a distinct isoelectric point that allows for its separation from other hemoglobin types. In IEF, it is observed as a band migrating between Hemoglobin A (HbA) and Hemoglobin F (HbF). nih.gov This distinct migration pattern is a key feature for its initial identification. In contrast, HbS and HbC also show characteristic migration patterns on IEF, but their positions differ from that of Hb Owari due to the changes in the net charge of the beta-globin chains.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of hemoglobin variants based on their retention times. While specific retention time data for this compound is not widely documented in comparative studies, it is expected to have a retention time different from HbS and HbC due to the difference in the affected globin chain and the nature of the amino acid substitution. The retention times for common variants like HbS and HbC are well-established and serve as crucial diagnostic markers. nih.govlearnhaem.com

Mass Spectrometry (MS): Mass spectrometry provides a precise method for identifying hemoglobin variants by determining the exact mass of the globin chains. For this compound, a mass shift corresponding to the substitution of valine by methionine would be observed in the alpha-globin chain. This technique can definitively confirm the amino acid substitution and distinguish it from other variants with similar electrophoretic or chromatographic profiles. nih.gov

Analytical PlatformThis compoundHemoglobin SHemoglobin C
Isoelectric Focusing Migrates between HbA and HbF nih.govSlower migration than HbASlower migration than HbS
HPLC Specific retention time (data limited)Characteristic retention time (e.g., S-window) learnhaem.comCharacteristic retention time (e.g., C-window) learnhaem.com
Mass Spectrometry Mass shift in the alpha-globin chainMass shift in the beta-globin chainMass shift in the beta-globin chain

Structural Homologies and Divergences with Clinically Significant Hemoglobin Variants

In contrast, the substitutions in HbS and HbC occur at the sixth position of the beta-globin chain, a site on the surface of the molecule. The change from a polar (glutamic acid) to a nonpolar (valine) residue in HbS creates a hydrophobic patch on the surface of the deoxygenated hemoglobin tetramer. This "sticky patch" interacts with a complementary hydrophobic region on another deoxygenated HbS molecule, initiating the polymerization process that is central to the pathophysiology of sickle cell disease. nih.gov The substitution to a positively charged lysine in HbC alters the charge and solubility of the hemoglobin molecule, leading to crystal formation within red blood cells.

Structural AspectThis compound (α121 Val→Met)Hemoglobin S (β6 Glu→Val)Hemoglobin C (β6 Glu→Lys)
Location of Substitution Alpha-globin chain, exteriorBeta-globin chain, exteriorBeta-globin chain, exterior
Nature of Substitution Nonpolar to Nonpolar (Conservative) russelllab.orgnih.govPolar (acidic) to NonpolarPolar (acidic) to Polar (basic)
Impact on Tertiary Structure Minimal, functionally normal nih.govCreates a hydrophobic patchAlters surface charge
Impact on Quaternary Structure No significant impactPromotes polymerization in deoxygenated stateCan lead to crystal formation

Future Directions in Hemoglobin Owari Research

Deeper Elucidation of Subtle Molecular Phenotypes and Long-Term Stability

Hemoglobin (Hb) Owari is a clinically silent alpha-chain variant characterized by a neutral-to-neutral amino acid substitution at position 121, where valine is replaced by methionine (α121(H4) Val→Met). Initial studies have shown that this variant exhibits normal functional properties, including oxygen affinity. In heterozygous individuals, Hb Owari constitutes approximately 12.7% to 19.0% of the total hemoglobin. nih.gov While it does not cause detectable pathology, its existence prompts deeper investigation into more subtle molecular phenotypes and long-term stability, areas where current research is limited.

Future research will likely focus on determining if the Val→Met substitution imparts nuanced changes to the hemoglobin tetramer's stability over the lifespan of an erythrocyte. Although not grossly unstable, minor alterations could affect its resilience to oxidative stress or thermal denaturation compared to Hemoglobin A (HbA). nih.govdynamed.com Techniques such as differential scanning calorimetry and circular dichroism could be employed to compare the thermal unfolding profiles of Hb Owari and HbA. Furthermore, studying the rate of autoxidation to methemoglobin over time would provide crucial insights into its long-term stability, as increased oxidation is a hallmark of many unstable hemoglobin variants. dynamed.comnih.gov

Understanding these subtle characteristics is important because even non-pathological variants can provide valuable information on the structural tolerances of the hemoglobin molecule. wikipedia.org By characterizing the precise biophysical limits of stable variants like Hb Owari, researchers can better understand the mechanisms that lead to instability in pathogenic variants.

PropertyHemoglobin A (Normal)Hemoglobin Owari
Affected Globin Chain NoneAlpha (α)
Amino Acid Substitution Noneα121 Valine → Methionine
Physiological Effect Normal oxygen transportNo clinical symptoms; considered a benign variant
Functional Properties NormalReported as normal nih.gov
Expression in Heterozygotes ~95-98% of total Hb wikipedia.org~12.7-19.0% of total Hb nih.gov

Development of Novel High-Throughput Analytical and Diagnostic Paradigms

The identification of hemoglobin variants like Hb Owari has traditionally relied on protein-based methods such as isoelectric focusing (IEF) and high-performance liquid chromatography (HPLC). nih.govcdc.gov These techniques separate hemoglobin variants based on differences in electrical charge or interaction with a stationary phase. nih.govcdc.gov While effective, future research is geared towards developing and applying novel high-throughput paradigms that offer greater speed, precision, and depth of information.

Mass spectrometry (MS)-based proteomics represents a significant leap forward. Top-down MS allows for the analysis of intact globin chains, providing precise mass measurements that can immediately detect a variant and calculate the mass shift caused by the amino acid substitution. lcms.czacs.org This method can rapidly screen samples and even identify unexpected or novel variants without prior knowledge. nih.govwaters.comthermofisher.com For Hb Owari, the Val→Met substitution results in a mass increase of +32.0 Da, a change easily detectable by high-resolution MS. Coupling MS with liquid chromatography (LC-MS) further enhances its power for high-throughput screening of large populations. nih.gov

Another emerging area is the application of DNA-based high-throughput methods. Next-generation sequencing (NGS) can screen entire globin gene clusters for mutations, providing a complete genetic picture. rsisinternational.org Techniques like high-resolution melting (HRM) analysis can also be adapted for rapid screening, as it detects sequence variations in PCR amplicons by observing changes in their melting profiles. nih.gov These genetic approaches are crucial for identifying variants that are "silent" on protein analysis or for providing definitive characterization. oup.commdpi.com

Analytical TechniquePrincipleApplication for Hb OwariThroughput
Isoelectric Focusing (IEF) Separation based on isoelectric point (pI) in a pH gradient. cdc.govOriginal method of detection; separates Hb Owari from HbA and HbF. nih.govModerate
High-Performance Liquid Chromatography (HPLC) Separation based on ionic interactions with a column matrix. rsisinternational.orgelsevierpure.comQuantifies percentages of Hb variants and provides retention time for presumptive ID. cdc.govelsevierpure.comHigh
Mass Spectrometry (Top-Down) Measures the precise mass of intact globin chains to detect mass shifts from mutations. acs.orgCan definitively identify the +32.0 Da mass shift of the α-chain.High
Next-Generation Sequencing (NGS) Massively parallel sequencing of DNA to identify genetic mutations. rsisinternational.orgCan identify the specific G>A mutation in the HBA gene.High
High-Resolution Melting (HRM) Detects DNA sequence variations by analyzing the melting curve of PCR products. nih.govCan be developed as a rapid screening tool for the known Owari mutation. nih.govHigh

Application of Advanced Genetic Engineering and Protein Design Approaches for Functional Probing

While Hb Owari is functionally normal, the Val→Met substitution at α121 provides a unique opportunity to probe the structural and functional importance of this specific residue using advanced genetic engineering and protein design. The α121 position is located at the α1β1 interface, a critical region for the stability of the hemoglobin tetramer. nih.gov

Site-Directed Mutagenesis could be employed to systematically investigate the role of the residue at position α121. nih.govnih.gov By creating recombinant hemoglobins (B146990) with different amino acids at this position (e.g., reverting methionine back to valine, or introducing charged, polar, or bulkier nonpolar residues), researchers can assess the impact of these changes on:

Tetramer Stability: Analyzing the dissociation of the α2β2 tetramer into αβ dimers.

Oxygen Affinity (P50): Determining if other substitutions at this site alter the molecule's oxygen-binding properties.

Cooperativity: Assessing how inter-subunit communication is affected.

CRISPR-Cas9 gene editing offers a powerful tool for studying the mutation in a more physiologically relevant context. researchgate.netnih.gov This technology could be used in hematopoietic stem cells to precisely introduce the Owari mutation into the HBA gene. healthcare-in-europe.com Differentiating these edited stem cells into erythrocytes would allow for the study of Hb Owari within a cellular environment, revealing any potential effects on red blood cell lifespan or response to cellular stress. patientworthy.com

Engineering ApproachDescriptionPotential Application to Study Hb Owari
Site-Directed Mutagenesis A molecular biology method used to make specific and intentional changes to a DNA sequence. nih.govnih.govCreate a panel of variants at the α121 position to determine which amino acid properties (size, polarity) are critical for stability and function.
CRISPR-Cas9 Gene Editing A genome editing tool that allows for precise modification of DNA sequences in living cells. researchgate.nethealthcare-in-europe.comnih.govIntroduce the Owari mutation into hematopoietic stem cells to study its effects in a native cellular environment.
Computational Protein Design The rational design of new protein molecules to have a desired structure or function. nih.govModel the structural consequences of the Val→Met substitution to understand the molecular basis of its tolerance and inform the design of other stable proteins.

Q & A

Q. What methodologies are recommended for detecting hemoglobin Owari in population screenings?

this compound (Hb Owari) is identified through advanced techniques such as isoelectric focusing (IEF) to distinguish its unique migration pattern caused by the α1 chain substitution (Val→Met) . Next-generation sequencing (NGS) is critical for confirming the α-globin gene mutation (HBA1: c.364G>A) and distinguishing it from other variants like Hb Hekinan II or Hb Zengcheng. Cross-sectional studies using high-throughput NGS platforms are recommended for large-scale screening, as demonstrated in Hunan Province, China, where Hb Owari accounted for 7.87% of abnormal hemoglobin variants .

Key Methodological Considerations :

  • Use IEF as a preliminary screening tool.
  • Validate findings with NGS to avoid misclassification.
  • Apply statistical adjustments for regional prevalence rates (e.g., 0.49% carrier rate in Hunan) .

Q. How does this compound impact clinical diagnostics compared to other hemoglobinopathies?

Hb Owari is typically non-pathogenic but can be misdiagnosed as α-thalassemia due to overlapping electrophoretic profiles. Researchers must integrate HPLC with molecular testing to differentiate it from clinically significant variants like Hb Constant Spring . In population studies, ensure clinical data (e.g., MCV, MCH) are correlated with genetic results to rule out thalassemia intermedia phenotypes .

Example Workflow :

StepMethodPurpose
1HPLCInitial separation of hemoglobin variants
2IEFConfirm abnormal migration pattern
3NGSIdentify HBA1 mutation (c.364G>A)

Q. What ethical considerations are critical when studying this compound in diverse populations?

Studies involving indigenous or minority groups (e.g., Māori in New Zealand) require a partnership approach with local communities to ensure cultural sensitivity and transparency . For Hb Owari research in regions like Hunan, obtain informed consent that explains the implications of carrier status, especially in premarital screening programs .

Advanced Research Questions

Q. What structural and functional implications arise from the Val→Met substitution in this compound?

The α1 Val→Met substitution at position 121 disrupts the hydrophobic core of the hemoglobin tetramer, potentially altering oxygen-binding affinity. Use X-ray crystallography to compare the tertiary structure of Hb Owari with wild-type hemoglobin. Molecular dynamics simulations can further predict stability changes under physiological conditions .

Experimental Design :

  • Compare oxygen dissociation curves using tonometry.
  • Analyze heme-pocket interactions via cryo-EM .

Q. How can researchers resolve contradictions in Hb Owari prevalence data across studies?

Discrepancies often stem from methodological variability (e.g., sampling bias, NGS vs. Sanger sequencing). Apply meta-analytic frameworks to harmonize data from heterogeneous studies. For example, in Hunan Province, strict inclusion criteria reduced confounding from transient populations, yielding a reliable 0.49% carrier rate . Address measurement errors by standardizing hemoglobin assessment protocols, as outlined in DHS surveys .

Q. What experimental models are suitable for studying the long-term effects of Hb Owari?

Develop transgenic murine models expressing the HBA1 c.364G>A mutation to assess hematological parameters over lifespans. Compare erythrocyte lifespan, oxidative stress markers, and splenic iron deposition with wild-type controls. Use flow cytometry to evaluate erythrocyte membrane integrity .

Data Analysis and Reporting

Q. How should outliers in Hb Owari prevalence studies be analyzed?

Outliers may indicate regional founder effects or unaccounted environmental factors. Apply Grubbs’ test to identify statistical anomalies, then conduct subgroup analyses (e.g., urban vs. rural populations). In Hunan, outliers were linked to migration patterns, necessitating geospatial mapping . Discuss trends and limitations in the context of data normality, as hemoglobin concentration distributions often deviate from Gaussian patterns .

Q. What strategies enhance the reproducibility of Hb Owari research?

  • Data Transparency : Share raw sequencing data via repositories like NCBI’s dbSNP.
  • Methodological Rigor : Adhere to ISO 15189 standards for clinical validation .
  • Collaborative Frameworks : Partner with institutions like Hunan Provincial Maternal and Child Health Care Hospital for cohort validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.